N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl ethyl chain, which is further modified with a diethoxyethyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,2-diethoxyethylamine with a suitable sulfonyl chloride to form the sulfamoyl intermediate.
Coupling with Benzamide: The sulfamoyl intermediate is then coupled with 4-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide core may also play a role in binding to target proteins, affecting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide: Similar structure but lacks the methoxy group.
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-3,5-dimethoxybenzamide: Contains additional methoxy groups on the benzamide ring.
Uniqueness
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6S/c1-4-23-15(24-5-2)12-18-25(20,21)11-10-17-16(19)13-6-8-14(22-3)9-7-13/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJIXMSDKVJSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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